N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic small molecule characterized by a chromen-4-one (benzopyranone) core substituted at the 2-position with a 4-ethoxyphenyl group and at the 6-position with a 2-methylbenzamide moiety. The ethoxy group (-OCH₂CH₃) and methylbenzamide substituent impart distinct electronic and steric properties, influencing solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)24-15-22(27)21-14-18(10-13-23(21)30-24)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRZLCTKLWWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms the intermediate 4-oxo-4H-chromen-2-carboxylic acid ethyl ester, which is then subjected to further functionalization.
The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chromen-4-one intermediate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The final step is the amidation reaction, where the ethoxyphenyl-substituted chromen-4-one is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one core to a hydroxyl group, forming chromanol derivatives.
Substitution: The ethoxyphenyl and methylbenzamide groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has been studied for its potential to induce apoptosis in various cancer cell lines. Research indicates that this compound can cause cell cycle arrest, particularly at the G2/M phase, leading to significant reductions in cell viability across multiple cancer types, including breast and colon cancers .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Enzyme Inhibition
Anticancer Research
A notable study focused on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 20 µM. This indicates a potent effect that warrants further exploration in clinical settings .
Antimicrobial Study
In a recent evaluation of antimicrobial efficacy, this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This positions the compound as a promising candidate for developing new antimicrobial agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can modulate the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune responses and cell survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromenone-Based Benzamide Derivatives
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1)
- Structural Differences: The benzamide group is substituted with a 4-chloro group instead of 2-methyl. The chromenone 2-position has a 2-methylphenyl group instead of 4-ethoxyphenyl.
- Reduced steric bulk at the 2-position (2-methylphenyl vs. 4-ethoxyphenyl) may alter molecular packing in crystal lattices .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structural Differences: Chromenone substituted with a 6-methyl group and linked to a thiazolidinone-furan carboxamide.
- Furan substituents may confer distinct fluorescence properties compared to benzamide derivatives .
Non-Chromenone Benzamide Analogues
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide (433253-80-6)
- Structural Differences: Contains a sulfonamide linker instead of a chromenone core. The 4-ethoxyphenyl group is retained but connected via a sulfonyl group.
- Functional Implications: Sulfonamide groups are known for enhancing metabolic stability and enzyme inhibition (e.g., carbonic anhydrase).
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
Crystallographic and Computational Insights
- Crystallographic Tools: Software such as SHELX and WinGX are critical for solving and refining crystal structures of these compounds. For example, chromenone derivatives often exhibit planar chromenone cores with substituents influencing torsion angles and intermolecular interactions .
- Key Observations :
Spectroscopic Properties
- Fluorescence :
- IR/NMR: Chromenone carbonyl stretches (~1650–1700 cm⁻¹) and benzamide NH/CO signals are consistent across analogues, with shifts dependent on substituent electronegativity .
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19NO3
- Molecular Weight : 313.36 g/mol
This compound features a chromene core, which is known for its diverse biological activities, and an ethoxyphenyl group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and thereby influencing metabolic pathways.
- Antioxidant Activity : The presence of phenolic structures in its composition suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, this compound may reduce inflammation-related symptoms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related compounds, leading to programmed cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro studies. Key findings include:
- Inhibition of COX Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Reduction of Cytokine Production : The compound may downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Efficacy
A study conducted on a series of chromene derivatives including this compound showed promising results against breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound exhibited a dose-dependent reduction in edema formation and inflammatory cytokine levels. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
